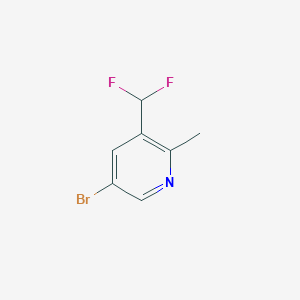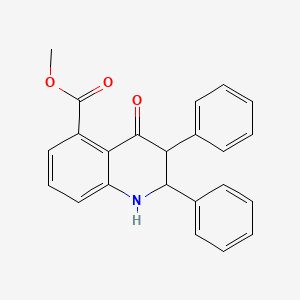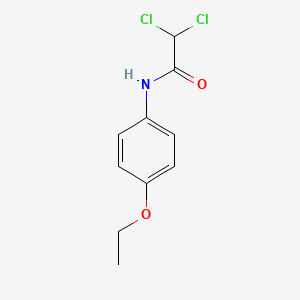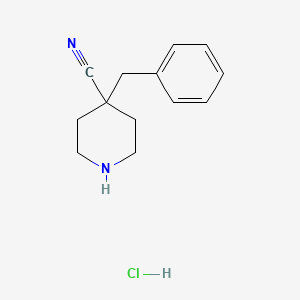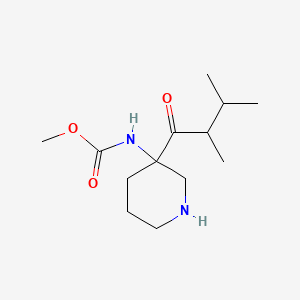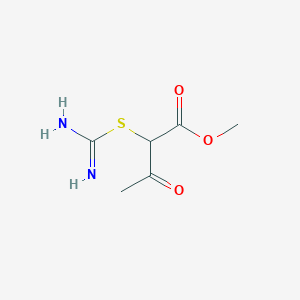
Methyl 2-carbamimidoylsulfanyl-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-carbamimidoylsulfanyl-3-oxobutanoate is an organic compound with the molecular formula C6H10N2O3S It is a derivative of butanoic acid and contains functional groups such as a carbamimidoyl, sulfanyl, and oxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-carbamimidoylsulfanyl-3-oxobutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of enolate ions, where the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S_N2 reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-carbamimidoylsulfanyl-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.
Applications De Recherche Scientifique
Methyl 2-carbamimidoylsulfanyl-3-oxobutanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which Methyl 2-carbamimidoylsulfanyl-3-oxobutanoate exerts its effects involves interactions with specific molecular targets and pathways. The carbamimidoyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Methyl 2-carbamimidoylsulfanyl-3-oxobutanoate include:
α-Ketoisovaleric acid: An organic compound with a similar keto group and involvement in metabolic pathways.
Dolutegravir: A compound with a carbamoyl pyridone core, used as an HIV integrase inhibitor.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C6H10N2O3S |
|---|---|
Poids moléculaire |
190.22 g/mol |
Nom IUPAC |
methyl 2-carbamimidoylsulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C6H10N2O3S/c1-3(9)4(5(10)11-2)12-6(7)8/h4H,1-2H3,(H3,7,8) |
Clé InChI |
NDBYWDLEEFHHQL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)OC)SC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol](/img/structure/B13918820.png)
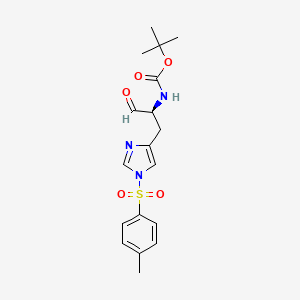
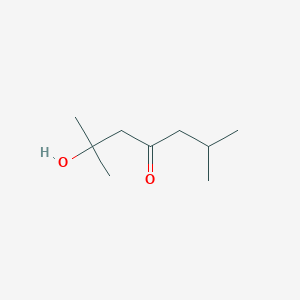
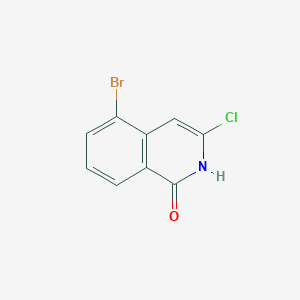
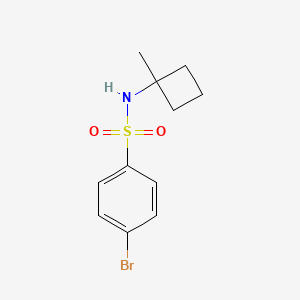
![7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol](/img/structure/B13918853.png)
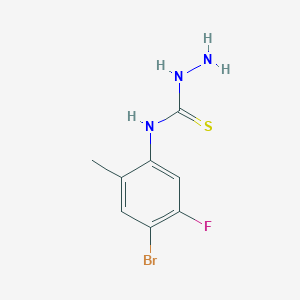
![7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine](/img/structure/B13918870.png)
